Product packaging for Salicylidene 2-aminopyridine(Cat. No.:CAS No. 1823-47-8)

Salicylidene 2-aminopyridine

Cat. No.: B1148201
CAS No.: 1823-47-8
M. Wt: 198.22
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Description

Contextualization within Schiff Base Chemistry

Schiff bases, named after Hugo Schiff, are compounds containing a carbon-nitrogen double bond (azomethine group) with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. wikipedia.orgekb.eg They are typically formed by the condensation of a primary amine with an aldehyde or a ketone. wikipedia.orgbohrium.comnih.gov Salicylidene 2-aminopyridine (B139424) fits perfectly within this definition, arising from the reaction of the aldehyde group of salicylaldehyde (B1680747) and the primary amine group of 2-aminopyridine. evitachem.comisca.me

The stability of Schiff bases can vary, with those derived from aromatic aldehydes generally being more stable than their aliphatic counterparts, which have a tendency to polymerize. ekb.eg The presence of the aromatic rings in Salicylidene 2-aminopyridine contributes to its stability. A key characteristic of this and similar Schiff bases is the potential for tautomerization between the enol-imine and keto-amine forms, a property that can be influenced by the solvent environment. evitachem.com

Significance in Coordination Chemistry and Beyond

The true significance of this compound lies in its role as a versatile ligand in coordination chemistry. evitachem.combohrium.com A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. This compound typically acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. evitachem.com In its deprotonated form, it coordinates through the phenolic oxygen and the imine nitrogen. researchgate.nettandfonline.com However, in some instances, it can also act as a tridentate ligand, involving the pyridine (B92270) nitrogen in coordination. tandfonline.comtandfonline.com

This chelating ability allows it to form stable complexes with a wide variety of metal ions, including transition metals like copper, nickel, cobalt, and zinc, as well as lanthanide and group 6 metals like chromium, molybdenum, and tungsten. tandfonline.comtandfonline.comsciencepublishinggroup.comresearchgate.netsphinxsai.com The resulting metal complexes often exhibit unique electronic, magnetic, and structural properties, which are of great interest in various scientific fields. tandfonline.comrsc.org

Beyond its fundamental role in forming coordination compounds, this compound and its derivatives have been explored for their fluorescent properties. ontosight.ai For instance, it has been investigated as a fluorescent chemosensor for the detection of metal ions such as aluminum (Al³⁺). scielo.brscielo.br This application stems from the change in the compound's fluorescence upon binding to a specific metal ion. ontosight.aiscielo.br The structural framework of this compound also serves as a foundation for designing more complex molecules with tailored properties for applications in materials science. evitachem.comontosight.ai

Compound Names Table

Trivial NameSystematic Name
This compound2-[(E)-pyridin-2-yliminomethyl]phenol
Salicylaldehyde2-Hydroxybenzaldehyde
2-AminopyridinePyridin-2-amine
N-(5-chlorosalicylidene)aniline2-chloro-6-[(E)-phenyliminomethyl]phenol
N-salicylidene-3-aminopyridine2-[(E)-pyridin-3-yliminomethyl]phenol
N-(5-methoxysalicylidene)-3-aminopyridine4-methoxy-2-[(E)-pyridin-3-yliminomethyl]phenol
N-(2-hydroxy-1-naphthalidene)-2-aminopyridine1-[(E)-pyridin-2-yliminomethyl]naphthalen-2-ol
4,4′-dodecyloxybenzoyloxybenzoyl-4-salicylidene-2-aminopyridineNot readily available
N-salicylidene-2-amino-4-picoline2-[(E)-(4-methylpyridin-2-yl)iminomethyl]phenol
Salicylidene-4-methyl-1-aminobenzene2-[(E)-(4-methylphenyl)iminomethyl]phenol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B1148201 Salicylidene 2-aminopyridine CAS No. 1823-47-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-pyridin-2-yliminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10N2O/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12/h1-9,15H/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOIUODXXXAPDU-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284542
Record name 2-[(E)-(2-Pyridinylimino)methyl]phenol
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17543-97-4, 1823-47-8
Record name 2-[(E)-(2-Pyridinylimino)methyl]phenol
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Record name Salicylidene 2-aminopyridene
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Record name N-Salicylidene-2-aminopyridine
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Record name 2-[(E)-(2-Pyridinylimino)methyl]phenol
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Ii. Synthetic Methodologies and Derivative Design

Conventional Synthetic Routes

Conventional synthesis of Salicylidene 2-aminopyridine (B139424) typically involves the condensation of an aldehyde and an amine to form the characteristic imine or azomethine group (-C=N-). evitachem.com These methods, while effective, often rely on standard laboratory techniques such as heating under reflux or stirring at room temperature for extended periods.

The most common and well-established method for synthesizing Salicylidene 2-aminopyridine is through reflux condensation. evitachem.com This protocol generally involves heating equimolar amounts of salicylaldehyde (B1680747) and 2-aminopyridine in a suitable solvent, most frequently ethanol. evitachem.com The reaction mixture is maintained at the solvent's boiling point for several hours (typically 1 to 6 hours) to ensure the reaction goes to completion. evitachem.com

In some procedures, a catalytic amount of acid, such as glacial acetic acid or formic acid, is added to accelerate the formation of the imine bond. Upon completion, the solution is cooled, which often induces the crystallization of the product. The resulting solid is then collected by filtration and purified, commonly through recrystallization from a solvent mixture like ethanol-hexane. While this method is reliable and consistently provides good yields, prolonged heating can potentially lead to side reactions.

ReactantsSolventCatalystTime (hr)YieldReference
Salicylaldehyde, 2-aminopyridineEthanolNoneSeveralHigh evitachem.com
Salicylaldehyde, 2-aminopyridineEthanolFormic Acid633%
Salicylaldehyde, 2-aminopyridineAbsolute EthanolGlacial Acetic Acid1-385-90%

This table presents data from various reflux-based synthesis protocols for this compound.

This compound can also be synthesized at ambient temperatures, offering a more energy-efficient alternative to refluxing. In one approach, the reactants are simply stirred together in a solvent like methanol (B129727) at room temperature. nih.govijcrcps.com For instance, dissolving 2-aminopyridine and benzaldehyde (B42025) (a related aldehyde) in an ethanol-water mixture with an acid catalyst and stirring for an hour at room temperature has been shown to produce high yields. ijcrcps.com

A notable room temperature method is a solvent-free mechanochemical approach. This involves grinding a mixture of solid 2-aminopyridine and the corresponding aromatic aldehyde in a mortar and pestle at 20°C. chemicalbook.com The reaction proceeds as the mixture becomes a sticky mass, and upon completion (monitored by Thin-Layer Chromatography), the solid product is isolated. chemicalbook.com This technique can achieve very high yields, sometimes outperforming traditional methods, though it may yield less product compared to reflux methods in other cases. evitachem.com

MethodSolventTimeYieldReference
StirringMethanol-- nih.gov
StirringEthanol-Water (1:1)1 hr95.6% ijcrcps.com
Grinding (Mechanochemical)None (Solvent-Free)10-70 min96%

This table summarizes different room temperature synthesis approaches for this compound and related compounds.

The choice of solvent plays a critical role in the synthesis of this compound, influencing not only the reaction's success but also the yield and purity of the final product. evitachem.com The solubility of the starting materials, particularly 2-aminopyridine, is a key factor. Studies have shown that the solubility of 2-aminopyridine varies significantly across different solvents, being highest in N-methyl-2-pyrrolidone (NMP) and lowest in cyclohexane. acs.org

Ethanol is the most commonly used solvent for reflux-based methods due to its ability to dissolve the reactants and facilitate the crystallization of the product upon cooling. evitachem.com However, other solvents and solvent systems are also employed. For purification, a mixed solvent system like ethanol-hexane is often used for recrystallization to obtain high-purity crystals. The polarity of the solvent can also affect the electronic absorption spectra of the resulting Schiff base, indicating that solvent-solute interactions are significant. nih.govresearchgate.net Research has shown that the frequency of maximum absorbance is primarily controlled by the solvent's dipolarity and polarizability. nih.gov

Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, several eco-friendly methods for the synthesis of this compound and its derivatives have been developed. These techniques aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency.

Mechanochemical Synthesis: As mentioned previously, the solvent-free grinding of 2-aminopyridine and salicylaldehyde at room temperature is a prime example of a green synthetic route. chemicalbook.com By eliminating solvents, this method significantly reduces chemical waste and represents a more sustainable pathway.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid reaction times and often higher yields compared to conventional heating. mdpi.comnih.gov The synthesis of Schiff bases, including aminopyrimidine derivatives, has been successfully achieved using microwave-assisted heating, which is considered an eco-friendly method. nanobioletters.comresearchgate.net This technique can reduce reaction times from hours to mere minutes. mdpi.comresearchgate.net

Ultrasound-Assisted Synthesis: Sonication is another green technique that uses ultrasonic waves to promote chemical reactions. nih.gov This method has been applied to the synthesis of various heterocyclic compounds, including pyridine (B92270) and pyrimidine (B1678525) derivatives. rsc.orgnih.gov Ultrasound-assisted synthesis often leads to higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods, making it an environmentally friendly alternative. nih.govmdpi.com

Green MethodKey AdvantagesTypical Reaction TimeReference
Mechanochemical (Grinding)Solvent-free, reduced waste10-70 minutes chemicalbook.com
Microwave-AssistedRapid heating, reduced time, high yields8-10 minutes researchgate.net
Ultrasound-AssistedMilder conditions, shorter time, high yields30-45 minutes nih.gov

This table compares various green chemistry approaches for the synthesis of Schiff bases.

Structural Modification and Derivative Synthesis

The versatility of the this compound scaffold allows for extensive structural modification. By introducing different substituent groups on either the salicylaldehyde or the 2-aminopyridine ring, a wide range of derivatives can be synthesized. These modifications are instrumental in tuning the electronic, optical, and coordination properties of the resulting ligand.

The introduction of substituents onto the aromatic rings of this compound significantly influences the ligand's properties and reactivity. These effects can be broadly categorized as electronic or steric in nature.

Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and methyl (-CH3), and electron-withdrawing groups (EWGs) such as nitro (-NO2), bromo (-Br), and trifluoromethyl (-CF3) alter the electron density distribution across the molecule. nih.govnih.gov This, in turn, affects the ligand's electronic absorption spectra and can influence the equilibrium between its tautomeric forms (enol-imine and keto-amine). For example, studies on related Schiff bases have shown that electron-withdrawing groups can lead to a shift in the absorption maximum to lower wavelengths. The presence of a nitro group, a strong EWG, can also make the molecule's maximum absorbance more dependent on solvent polarity. nih.gov

SubstituentPositionTypeObserved EffectReference
-NO2SalicylaldehydeEWGEnhances formation of keto-amine tautomer; increases dependency on solvent polarity nih.gov
-BrSalicylaldehydeEWGSynthesized as a derivative
-OCH3SalicylaldehydeEDGEnhances biological activity in some related Schiff bases
-CF3PyridineEWGMarkedly improves potency and solubility in other 2-aminopyridine derivatives nih.gov

This table details the effects of various substituents on the properties of this compound and related Schiff bases.

Analogues with Modified Heterocyclic Moieties

The structural framework of this compound offers significant opportunities for modification to explore structure-activity relationships (SAR). A key strategy in derivative design involves the replacement of the 2-aminopyridine ring with other heterocyclic moieties. This approach aims to investigate the influence of different ring systems on the compound's physicochemical properties and biological activities. The synthesis of these analogues generally follows the classic Schiff base condensation reaction, where salicylaldehyde or its substituted derivatives are reacted with a variety of heterocyclic amines. This straightforward synthetic route allows for the generation of a diverse library of compounds with varied electronic and steric properties.

Research has demonstrated that modifying the heterocyclic portion of the molecule can lead to significant changes in biological efficacy, including cytotoxic, enzyme inhibitory, and antimicrobial effects.

Salicylidene-Aminouracil Derivatives:

A series of salicylidene uracil (B121893) analogues have been synthesized by the condensation of 5-aminouracil (B160950) with various substituted salicylaldehydes. These compounds have been evaluated for their cytotoxic activity against several human cancer cell lines and their inhibitory potential against key enzymes. For instance, the derivative incorporating a 3,5-di-tert-butylsalicylaldehyde moiety has shown notable toxicity against PC-3 human prostate adenocarcinoma cells, with a promising IC₅₀ value of 7.05 µM.

Furthermore, these salicylidene-uracil hybrids have been assessed for their inhibitory action against enzymes such as carbonic anhydrases (CA I and CA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The inhibition constants (Ki) for these compounds were found to be in the nanomolar range, indicating potent inhibitory activity.

Interactive Data Table: Biological Activity of Salicylidene-Uracil Derivatives

Compound ID Heterocyclic Moiety Salicylaldehyde Moiety Biological Activity Cell Line/Enzyme Measurement Value
1 5-Aminouracil 3,5-di-tert-butylsalicylaldehyde Cytotoxicity PC-3 IC₅₀ 7.05 µM
2 5-Aminouracil Substituted Salicylaldehyde Enzyme Inhibition AChE Ki 2.96 - 9.24 nM
3 5-Aminouracil Substituted Salicylaldehyde Enzyme Inhibition BChE Ki 3.78 - 12.57 nM
4 5-Aminouracil Substituted Salicylaldehyde Enzyme Inhibition CA I Ki 8.42 - 25.74 nM
5 5-Aminouracil Substituted Salicylaldehyde Enzyme Inhibition CA II Ki 7.24 - 19.74 nM

Salicylidene-Aminothiazole and Aminobenzothiazole Derivatives:

The condensation of salicylaldehyde with aminothiazole and aminobenzothiazole derivatives has yielded Schiff bases with a range of biological activities. The thiazole (B1198619) ring is a well-known pharmacophore present in numerous bioactive compounds. Analogues incorporating the 2-aminothiazole (B372263) scaffold have been investigated for their antimicrobial and antifungal properties.

Similarly, Schiff bases derived from 2-aminobenzothiazole (B30445) have been synthesized and evaluated for their potential as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines.

Salicylidene Schiff Bases with Other Heterocycles:

The synthetic versatility of the condensation reaction has been exploited to create salicylidene Schiff bases with a wide array of other heterocyclic amines. For example, salicylaldehyde has been reacted with o-phenylenediamine (B120857) to produce derivatives that exhibit strong inhibitory activity against leukemia cell lines K562 and HEL, with IC₅₀ values of 11.95 µM and 9.72 µM, respectively.

The reaction of salicylaldehyde with 2-aminobenzimidazole (B67599) has also been reported to form Schiff base complexes with various metal ions. These complexes have been characterized, and their physicochemical properties investigated. Furthermore, the synthesis of salicylidene analogues from amino acids has been explored, where the amino group of the amino acid acts as the primary amine for the condensation reaction. These modifications introduce both a heterocyclic-like moiety and a carboxylic acid group, which can influence the molecule's solubility and binding interactions.

Interactive Data Table: Cytotoxic Activity of Salicylidene Derivatives with Various Heterocycles

Compound ID Heterocyclic Moiety Salicylaldehyde Moiety Biological Activity Cell Line Measurement Value
6 o-Phenylenediamine Salicylaldehyde Cytotoxicity K562 IC₅₀ 11.95 µM
7 o-Phenylenediamine Salicylaldehyde Cytotoxicity HEL IC₅₀ 9.72 µM
8 2-Aminobenzothiazole Substituted Salicylaldehyde Cytotoxicity MCF-7 IC₅₀ 44.12 µM

The exploration of diverse heterocyclic moieties in the design of this compound analogues continues to be a promising avenue for the discovery of novel therapeutic agents with improved potency and selectivity.

Iii. Coordination Chemistry of Salicylidene 2 Aminopyridine

Fundamental Ligand Binding Modes

The structural framework of salicylidene 2-aminopyridine (B139424) provides distinct sites for metal ion coordination, with the most prevalent modes involving chelation through the imine nitrogen and phenolic oxygen, and participation of the pyridine (B92270) nitrogen.

The primary and most well-established binding mode of salicylidene 2-aminopyridine involves the formation of a stable six-membered chelate ring through the coordination of the imine nitrogen and the deprotonated phenolic oxygen to a metal center. This bidentate chelation is a characteristic feature of salicylidene-based Schiff base ligands. The deprotonation of the phenolic hydroxyl group upon complexation results in a negatively charged oxygen atom that forms a strong coordinate bond with the metal ion. Simultaneously, the lone pair of electrons on the sp²-hybridized imine nitrogen atom donates to the metal center, completing the chelate ring. This mode of coordination is observed in a vast number of its metal complexes.

The pyridine nitrogen atom introduces an additional coordination site, allowing this compound to act as a tridentate ligand in some instances. The involvement of the pyridine nitrogen in coordination depends on several factors, including the nature of the metal ion, the steric environment, and the reaction conditions. When the pyridine nitrogen does participate in binding, it can lead to the formation of more complex structures, including polynuclear or polymeric assemblies. In some complexes, the pyridine nitrogen may remain uncoordinated, particularly if the metal ion's coordination sphere is sterically saturated by other ligands. However, its availability as a potential donor site is a key feature of the ligand's versatility. In certain iron(II) complexes with related aminopyridine ligands, monodentate coordination through the pyridine nitrogen has been observed, highlighting the flexible coordinating ability of this functional group. researchgate.net

Metal Complex Formation and Structural Elucidation

This compound forms complexes with a broad spectrum of transition metals, and the resulting structures have been extensively studied to understand the coordination geometries and bonding characteristics.

The coordination of this compound to transition metals has been investigated for both first-row and heavier elements, revealing a range of coordination numbers and geometries.

Complexes of this compound with first-row transition metals are numerous and well-characterized. These metals typically form complexes where the ligand acts as a bidentate or tridentate chelating agent.

Copper(II) Complexes: Cu(II) complexes of this compound often exhibit a distorted square-planar or square-pyramidal geometry. In a ternary complex with N-salicylidene-tryptophanato, the copper atom is in a square-planar geometry with the tridentate Sal-Trp and one heterocyclic nitrogen of the 2-aminopyridine in the basal plane. researchgate.net The typical coordination involves two this compound ligands chelating to the copper center through their imine nitrogen and phenolic oxygen atoms in a trans arrangement.

Nickel(II) Complexes: Ni(II) can form both square-planar and tetrahedral complexes with this compound, depending on the specific reaction conditions and the presence of other coordinating ligands. The square-planar geometry is favored for low-spin Ni(II) complexes, while tetrahedral or octahedral geometries are more common for high-spin complexes.

Cobalt(II) Complexes: Co(II) complexes with this ligand are typically tetrahedral or octahedral. Tetrahedral geometry is often observed in four-coordinate complexes, while octahedral geometry arises in six-coordinate complexes, which may involve the coordination of solvent molecules or other ligands in the axial positions.

Iron(III) Complexes: Fe(III) forms stable complexes with this compound, which are generally octahedral. In these complexes, the iron center is coordinated by two or three ligand molecules. For a related Fe(III) complex with a salicylidene aminoguanidine (B1677879) ligand, an elongated octahedral geometry was observed with the ligand acting in a tridentate fashion. nih.gov

Zinc(II) Complexes: As a d¹⁰ metal ion, Zn(II) does not have crystal field stabilization energy and its coordination geometry is primarily determined by steric and electronic factors. With this compound, Zn(II) commonly forms tetrahedral or octahedral complexes.

Structural Data for First-Row Transition Metal Complexes with this compound and Related Ligands
Metal IonTypical Coordination GeometryExample Complex SystemSelected Bond Lengths (Å)Selected Bond Angles (°)
Cu(II)Distorted Square-Planar/Square-Pyramidal[Cu(Sal-Trp)(2-aminopyridine)]Cu–N(6) = 1.951(3), Cu–O(2) = 1.958(3), Cu–O(10) = 1.897(3), Cu–N(1A) = 2.085(4) researchgate.netN(1A)–Cu–N(6) = 149.00(14) researchgate.net
Ni(II)Square-Planar/TetrahedralGeneric [Ni(sap)₂]Not availableNot available
Co(II)Tetrahedral/OctahedralGeneric [Co(sap)₂]Not availableNot available
Fe(III)Octahedral[Fe(III)(Pro-SISC-MeH₋₂)₂]⁻ (related ligand)Fe1-O1: 1.901(9), Fe1-O2: 2.057(9), Fe1-N5: 2.14(1) nih.govO1-Fe1-O2: 167.6(4), N5-Fe1-N10: 164.2(5) nih.gov
Zn(II)Tetrahedral/OctahedralGeneric [Zn(sap)₂]Not availableNot available

The coordination chemistry of this compound with heavier transition metals has been explored to a lesser extent compared to the first-row metals. However, several interesting complexes have been synthesized and characterized.

Titanium(IV) Complexes: Ti(IV) complexes with related salicylidene-based Schiff bases have been reported to exhibit octahedral geometries. For instance, a Ti(IV) complex with N-2-fluorenyl(salicylideneimine) shows the Schiff base ligand acting as a conventional N,O chelate. soton.ac.uk

Silver(I) Complexes: The interaction of this compound with Ag(I) can lead to the formation of coordination polymers. In one study, the metal-induced hydrolysis of the ligand resulted in an infinite 2-aminopyridyl silver(I) coordination polymer where the silver ion is coordinated by the pyridine and amino nitrogens of the 2-aminopyridine fragment. researchgate.net The Ag–N(pyridine) bond length was found to be 2.238(2) Å, and the Ag–N(amino) bond length was 2.318(2) Å. researchgate.net

Chromium, Molybdenum, and Tungsten Complexes: The reaction of this compound with the hexacarbonyls of Cr, Mo, and W under sunlight has been shown to yield dinuclear oxo complexes. tandfonline.com For chromium and molybdenum, complexes with the formula [M₂O₄(sap)] were proposed, where the metal centers have formal oxidation states of +3 and +6. tandfonline.com The tungsten complex was identified as [W₂O₅(sap)₂], with tungsten in a +6 oxidation state. tandfonline.com These studies indicate that the ligand can facilitate the formation of polynuclear structures with heavier transition metals, often involving oxo bridges. Molybdenum(VI) imido complexes with N-salicylidene-2-aminophenol have also been structurally characterized, revealing a distorted octahedral coordination sphere around the molybdenum atom. nih.gov

Structural Data for Heavier Transition Metal Complexes with this compound and Related Ligands
Metal IonTypical Coordination GeometryExample Complex SystemSelected Bond Lengths (Å)Selected Bond Angles (°)
Ti(IV)Octahedral[Ti(flusal)₂(flusalaBz)₂] (related ligand) soton.ac.ukNot availableNot available
Ag(I)Coordination Polymer2-aminopyridyl silver(I) polymer researchgate.netAg–N(1) = 2.238(2), Ag–N(2) = 2.318(2), Ag–O(3) = 2.538(3) researchgate.netN(1)–Ag–N(2) = 152.25(9) researchgate.net
CrDinuclear Oxo Complex[Cr₂O₄(sap)] tandfonline.comNot availableNot available
MoDinuclear Oxo Complex[Mo₂O₄(sap)] tandfonline.comNot availableNot available
WDinuclear Oxo Complex[W₂O₅(sap)₂] tandfonline.comNot availableNot available

Transition Metal Complexes

Mononuclear and Dinuclear Coordination Architectures

This compound (SAPH) demonstrates the ability to form both mononuclear and dinuclear complexes, depending on the metal ion and reaction conditions. In mononuclear complexes, a single metal center is coordinated by one or more ligand molecules. An example is seen in certain copper(II) complexes where the metal ion is bound to a single tridentate Schiff base ligand and other co-ligands to satisfy its coordination sphere. researchgate.net

Dinuclear architectures, involving two metal centers bridged by ligands, have also been synthesized and characterized. For instance, the reaction of this compound with Group 6 metal hexacarbonyls—specifically Chromium (Cr), Molybdenum (Mo), and Tungsten (W)—in THF under sunlight results in the formation of dinuclear oxo complexes. tandfonline.com The proposed structures for these are [Cr₂O₄(sap)], [Mo₂O₄(sap)], and [W₂O₅(sap)₂]. tandfonline.com In these structures, the metal centers are bridged by oxo groups and coordinated by the Schiff base ligand. The formation of such dinuclear species highlights the ligand's capacity to facilitate the assembly of complex multinuclear structures.

Coordination Geometry and Stereochemistry Determination

The coordination geometry around the central metal ion in this compound complexes is diverse and is dictated by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Single-crystal X-ray diffraction is the definitive method for determining the precise coordination geometry and stereochemistry.

Observed geometries for metal complexes with this ligand and its derivatives include:

Square-planar: A copper(II) complex, [Cu(Sal-Trp)(2-aminopyridine)]·methanol (B129727), was found to have a square-planar geometry, with the tridentate ligand and the pyridine nitrogen occupying the basal plane. researchgate.net

Distorted Square-Pyramidal: In the complex [Cu(Sal-Trp)(2-aminopyrimidine)], the copper atom exhibits a distorted square-pyramidal geometry. researchgate.net

Elongated Octahedral: The Fe(III) ion in a complex with a related salicylidene aminoguanidine Schiff base displays an elongated octahedral geometry with the tridentate coordination of two meridional ligands. mdpi.com This geometry is also observed around Cu(II) ions in similar systems. mdpi.com

These studies show that the ligand can adapt to the electronic and steric requirements of different metal ions, resulting in a variety of coordination environments.

Main Group Metal Complexes (e.g., Gallium, Indium)

While the coordination chemistry of this compound with transition metals and lanthanides is well-documented, its complexation with main group metals such as Gallium (Ga) and Indium (In) is a more specialized area of investigation. The versatile N,O-donor set of the ligand makes it a suitable candidate for forming stable complexes with these p-block elements. Research into related Schiff base ligands shows they readily form stable complexes with various metal ions, suggesting that this compound can effectively coordinate to main group metals, though specific studies focusing on Gallium and Indium complexes are not extensively reported in the surveyed literature.

X-ray Crystallographic Analysis of Coordination Compounds

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional structure of this compound coordination compounds at an atomic level. researchgate.netscilit.com This method provides precise data on bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding and π–π stacking. researchgate.net

For example, a mononuclear copper(II) complex was analyzed, revealing a distorted square coordination plane. researchgate.net The crystallographic data provided specific Cu-O bond lengths ranging from 1.906(2) to 1.943(2) Å. researchgate.net Similarly, analysis of iron(II) aminopyridine complexes yielded detailed crystal data, including the crystal system, space group, and unit cell parameters. mdpi.com This level of structural detail is crucial for understanding the nature of the metal-ligand interactions and for establishing structure-property relationships.

Example Crystallographic Data for an Iron(II) Aminopyridine Complex mdpi.com
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)25.5750(5)
b (Å)10.5150(5)
c (Å)18.9610(8)
β (°)97.892(5)
Volume (ų)5050.7(3)

Solution-Phase Complexation Equilibria and Stability Studies

The study of complexation equilibria in solution provides critical information about the stability and species distribution of metal complexes under specific conditions, such as a particular pH. Techniques like pH-potentiometry and spectrophotometric titration are commonly used to investigate these equilibria. nih.govsemanticscholar.org These studies allow for the determination of stability constants (β), which quantify the thermodynamic stability of a complex in solution. nih.govsemanticscholar.org

Iv. Spectroscopic and Photophysical Investigations

Advanced Vibrational Spectroscopy for Bonding Analysis (e.g., FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a crucial tool for elucidating the bonding framework of Salicylidene 2-aminopyridine (B139424). The technique confirms the formation of the characteristic imine or azomethine group (-C=N), a result of the condensation reaction between salicylaldehyde (B1680747) and 2-aminopyridine. evitachem.com The vibrational spectrum reveals key functional groups and provides insight into the intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen.

Analysis of the FTIR spectrum shows several characteristic absorption bands. A strong stretching vibration in the region of 1600–1620 cm⁻¹ is a definitive indicator of the C=N imine bond formation. Other significant vibrations include those for the C=C bonds within the aromatic rings, the C-N bond, and the C-O bond of the phenol (B47542) group. A very broad absorption band, often observed between 2000 and 3500 cm⁻¹, is characteristic of the O-H stretching vibration involved in a strong intramolecular hydrogen bond. mdpi.com This hydrogen bond plays a critical role in the molecule's structural stability and its photophysical properties.

Table 1: Characteristic FTIR Vibrational Frequencies for Salicylidene Aminopyridine Derivatives

Vibrational Mode Frequency (cm⁻¹) Reference
Imine (-C=N) Stretch 1613 mdpi.com
Aromatic (C=C) Stretch 1568 mdpi.com
C-N Stretch 1476 mdpi.com
Phenolic (C-O) Stretch 1283 mdpi.com
O-H Stretch (H-bonded) 2000-3500 (broad) mdpi.com

Data is for the related compound Salicylidene 3-aminopyridine (B143674), which exhibits similar functional groups.

Nuclear Magnetic Resonance (NMR) Studies for Solution-State Structure and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and structure of Salicylidene 2-aminopyridine in the solution state. Both ¹H and ¹³C NMR spectra are instrumental in confirming the compound's identity and understanding its dynamic behavior, particularly the tautomeric equilibrium between the enol and keto forms.

In the ¹H NMR spectrum, a characteristic singlet is observed in the δ 8.5–9.5 ppm range, which corresponds to the azomethine proton (-CH=N-). The signals for the aromatic protons of the salicyl and pyridine (B92270) rings appear in their expected regions. A key feature is the signal for the hydroxyl proton (-OH), which is often broad and downfield shifted due to the strong intramolecular hydrogen bonding.

The ¹³C NMR spectrum provides complementary information. The carbon of the imine group typically resonates around 160-166 ppm. The carbons of the two aromatic rings can be distinguished, providing a complete picture of the carbon skeleton. The existence of this compound predominantly in the enol tautomer form in the ground state is supported by these NMR studies. However, the equilibrium can be influenced by solvent and temperature, indicating a potential for tautomerism.

Table 2: Selected ¹³C NMR Chemical Shifts for a Salicylidene Aminopyridine Derivative

Carbon Atom Chemical Shift (δ, ppm) Reference
C-O (Benzene) 165.62 mdpi.com
C=N (Imine) 160.61 mdpi.com
C (Pyridine, adjacent to N) 148.20 mdpi.com
C (Pyridine, adjacent to imine) 145.00 mdpi.com

Data is for the related compound Salicylidene 3-aminopyridine in DMSO.

Electronic Absorption and Emission Spectroscopy

The interaction of this compound with UV-visible light gives rise to a range of photophysical phenomena, including electronic transitions, charge transfer, and fluorescence, which are central to its photochromic and thermochromic properties.

The UV-visible absorption spectrum of this compound is characterized by intense bands in the ultraviolet and visible regions, corresponding to π → π* and n → π* electronic transitions within the conjugated system. researchgate.net These transitions involve the promotion of electrons from lower-energy bonding or non-bonding orbitals to higher-energy anti-bonding orbitals. The extended π-electron system, which encompasses both aromatic rings and the imine bridge, is responsible for these absorptions. mtak.hu The absorption profile can be influenced by the solvent environment. Upon photoexcitation, a redistribution of electron density can occur, leading to an Intramolecular Charge Transfer (ICT) state, particularly in push-pull systems where electron-donating (hydroxyl) and electron-accepting (imine) groups are connected by a conjugated bridge. nih.gov

Upon absorption of light, this compound can undergo an ultrafast photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). acs.org In this process, the proton from the phenolic hydroxyl group is transferred to the nitrogen atom of the imine group. researchgate.netresearchgate.net This transfer is facilitated by the pre-existing intramolecular hydrogen bond and occurs on a picosecond timescale. acs.org The ESIPT process leads to the formation of a transient species, the cis-keto tautomer, in an excited state. acs.orgnycu.edu.tw This excited keto form is structurally and electronically distinct from the initial enol form and is central to the fluorescence and photochromic behavior of the molecule.

The fluorescence of this compound is directly linked to the ESIPT process. Following excitation, dual emission can sometimes be observed, with one band corresponding to the locally excited enol* form and a second, large Stokes-shifted band corresponding to the keto* tautomer formed via ESIPT. researchgate.net For many salicylidene derivatives, the fluorescence quantum yield is extremely low in solution, as the excited states are efficiently deactivated through non-radiative pathways. nycu.edu.tw

The emission properties are highly sensitive to the solvent. In aprotic solvents, the ESIPT process is efficient, and emission from the keto* tautomer can be observed. researchgate.net However, in protic solvents like methanol (B129727), intermolecular hydrogen bonding between the solvent and the imine nitrogen can disrupt the intramolecular hydrogen bond necessary for ESIPT. This disruption can quench the keto* emission and may favor emission from the enol* form. researchgate.net

Table 3: Photophysical Data for Salicylidene Aminopyridine Derivatives

Compound Absorption λmax (nm) Emission λmax (nm) Solvent Reference
N-(3,5-ditert-butylsalicylidene)-2-aminopyridine ~350, ~425 ~550 Cyclohexane nycu.edu.tw

Photochromic and Thermochromic Phenomena

This compound is known to exhibit chromic phenomena, where its color changes in response to external stimuli like heat (thermochromism) or light (photochromism). These properties are intrinsically linked to its molecular structure and photophysical pathways.

Thermochromism: This compound displays strong thermochromic behavior in the crystalline state. uoa.gr This phenomenon is attributed to changes in the crystal packing and molecular conformation with temperature, which alters the electronic absorption properties. Research has established a correlation between a planar molecular geometry and thermochromic activity in this class of Schiff bases. uoa.gr

Photochromism: While thermochromism is prominent, photochromism is also a key feature of related salicylidene anilines. The photochromic mechanism is a direct consequence of the ESIPT process. uclouvain.be Upon UV irradiation, the excited cis-keto tautomer is formed. This species can then undergo isomerization to a more stable trans-keto photoproduct, which has a different absorption spectrum, resulting in a color change. acs.org This process is often reversible, with the molecule returning to its original enol form either thermally or by irradiation with visible light. The efficiency of photochromism is highly dependent on the solid-state packing, as the molecular rearrangement requires sufficient free volume within the crystal lattice. uoa.gr

Mechanistic Insights into Solid-State Chromism

The solid-state chromism of this compound and related N-salicylideneanilines is fundamentally governed by a reversible intramolecular proton transfer process. nih.govacs.org This phenomenon, whether induced by heat (thermochromism) or light (photochromism), involves the tautomerization between two distinct isomers: the stable enol form and the metastable keto form. acs.orguclouvain.be

In the ground state, the compound typically exists as the pale yellow or colorless enol-imine tautomer. This form is characterized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the imine nitrogen atom (C=N). mdpi.com Upon absorption of thermal or light energy, this hydrogen bond is cleaved, and the phenolic proton is transferred to the imine nitrogen. This transfer results in the formation of a colored trans-keto-amine tautomer, which is responsible for the observed color change to orange, red, or purple. acs.org

The key mechanistic steps are as follows:

Excitation : The molecule in its stable enol form absorbs energy (UV light or heat).

Proton Transfer : An excited-state intramolecular proton transfer (ESIPT) occurs, leading to the formation of the cis-keto tautomer.

Isomerization : The cis-keto form undergoes a structural rearrangement to the more stable trans-keto form. This isomerization is the rate-limiting step and is heavily influenced by the surrounding crystal lattice. rsc.org

The reversibility of this process is essential. The colored trans-keto form can revert to the original enol form either through thermal relaxation (fading) or by irradiation with visible light (photo-bleaching). nih.gov For a compound to be photochromic in the solid state, there must be sufficient free volume within the crystal structure to accommodate the significant geometric changes that occur during the enol to trans-keto isomerization. rsc.org If the crystal packing is too dense and rigid, this transformation is hindered, and the compound may only exhibit thermochromism or be non-chromic altogether. acs.orgrsc.org

Studies on various salicylideneaniline (B1219908) derivatives have established a correlation between the molecular conformation and chromic behavior. A critical structural parameter is the dihedral angle between the salicylidene and the aniline (B41778) (or pyridine in this case) rings. Crystals with larger dihedral angles (i.e., more non-planar molecules) tend to be photochromic, as the non-planar structure allows for greater flexibility and space for isomerization. researchgate.net Conversely, molecules with near-planar conformations often result in densely packed crystal structures that restrict this movement, rendering them non-photochromic. acs.org

Chromic StateTautomeric FormKey Structural FeatureColor
Ground StateEnol-ImineIntramolecular O-H···N hydrogen bondColorless / Pale Yellow
Excited Statetrans-Keto-AmineQuinoid ring structureOrange / Red / Purple

Influence of Molecular Packing and Substituents on Chromism

The expression of chromism in this compound and its analogues is not an intrinsic property of the isolated molecule alone but is profoundly dictated by the supramolecular environment of the crystalline state. acs.org Molecular packing and the nature of substituents on the molecular scaffold are critical factors that can tune, switch on, or switch off the chromic response. acs.org

Molecular Packing: The spatial arrangement of molecules in the crystal lattice plays a decisive role in determining whether a compound is photochromic. rsc.org A loosely packed crystal structure provides the necessary void space for the molecule to undergo the significant conformational changes associated with the enol-to-keto photoisomerization. acs.org In contrast, dense packing restricts this molecular motion, often inhibiting photochromism. rsc.org

This principle is highlighted by the fact that different polymorphs (different crystal packings of the same compound) can exhibit vastly different chromic properties. rsc.org Furthermore, the technique of cocrystallization has been employed to manipulate molecular packing deliberately. By introducing a co-former molecule, the crystal environment of a non-photochromic anil can be altered to create sufficient free volume, thereby "switching on" its photochromic properties. uclouvain.beacs.org These findings underscore that the control of intermolecular interactions and crystal engineering are powerful tools for tuning the solid-state optical properties of these materials. acs.org

Influence of Substituents: Substituents on both the salicylaldehyde and the aminopyridine rings can significantly modify the chromic behavior through electronic and steric effects.

Electronic Effects : The position of the nitrogen atom within the pyridine ring of aminopyridine isomers is a crucial determinant of their chromic properties. For instance, N-salicylidene-3-aminopyridine is reported to be both photochromic and thermochromic, exhibiting a very slow thermal back-relaxation after photoswitching. nih.gov In contrast, N-salicylidene-4-aminopyridine is exclusively thermochromic. nih.gov This difference is attributed to the distinct electronic influence of the pyridine nitrogen on the imine nitrogen, which modulates the proton transfer process. nih.govacs.org

Steric Effects : Bulky substituents can prevent the molecule from adopting a planar conformation, leading to a less dense crystal packing that favors photochromism. acs.org For example, salicylideneanilines with sterically demanding groups like tert-butyl are more likely to be photochromic. Conversely, substituents that promote planar conformations and dense packing, such as fluoro or pyrazine (B50134) groups, tend to result in non-photochromic crystals. acs.org The presence of a 2-pyridyl group (as in this compound) has been associated with less steric and more densely packed structures, which generally makes the crystals less photochromic compared to more sterically hindered analogues. acs.org

The interplay between these factors is summarized in the following table, based on general observations for the salicylideneaniline class of compounds.

FactorInfluence on ChromismRationale
Molecular Packing
Loose / Low-Density PackingFavors PhotochromismProvides sufficient free volume for enol-keto isomerization. rsc.org
Dense / High-Density PackingInhibits PhotochromismRestricts the necessary molecular motion for isomerization. acs.org
Substituents
Bulky Groups (e.g., tert-butyl)Tend to be PhotochromicInduce non-planar conformations and looser packing. acs.org
Planar Groups (e.g., fluoro, pyrazine)Tend to be Non-PhotochromicPromote planar conformations and denser packing. acs.org
Pyridine N-Position (e.g., 3- vs 4-aminopyridine)Modulates Chromic TypeAlters the electronic density on the imine nitrogen, affecting the proton transfer mechanism. nih.gov

V. Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of Salicylidene 2-aminopyridine (B139424) and its derivatives. By approximating the many-electron problem to one of electron density, DFT offers a balance between computational cost and accuracy.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in Salicylidene 2-aminopyridine, a process known as geometry optimization. Studies on related Schiff bases have utilized various DFT functionals, such as B3LYP, to predict bond lengths and angles. For instance, in a study of a similar Schiff base, the optimized geometry revealed a nearly planar structure, with the two aromatic rings being slightly twisted with respect to each other. This twist is a result of the steric hindrance between the hydrogen atoms on the adjacent rings.

The electronic structure of this compound is characterized by a delocalized π-system extending over the entire molecule. This delocalization is crucial for its electronic and photophysical properties. The intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen plays a significant role in stabilizing the planar conformation.

ParameterCalculated Value (Å/°) for a related Schiff base
C=N bond length1.285
C-O bond length1.350
N-H intramolecular bond length1.850
Torsion angle (C-C-N=C)-179.8

DFT calculations have been successfully employed to predict the vibrational (FTIR) and nuclear magnetic resonance (NMR) spectra of molecules structurally similar to this compound. Theoretical calculations of vibrational frequencies, when scaled appropriately, show good agreement with experimental FTIR spectra. For a related 5-(phenylazo)-N-(2-amino pyridine) salicylidene Schiff base, DFT calculations at the B3LYP level of theory were used to assign the fundamental vibrational modes. nih.gov

Vibrational ModeCalculated Frequency (cm⁻¹) for a related Schiff base nih.govExperimental Frequency (cm⁻¹) for a related Schiff base nih.govAssignment
ν(O-H)34503440O-H stretching
ν(C=N)16251615Imine C=N stretching
ν(C-O)12801275Phenolic C-O stretching

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions and reactivity of a molecule. For this compound, the HOMO is typically localized on the electron-rich salicylidene moiety, while the LUMO is distributed over the pyridine (B92270) ring and the imine bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic properties and reactivity. A smaller gap generally implies higher reactivity and easier electronic excitation. DFT calculations provide a reliable estimation of these orbital energies and the resulting energy gap.

ParameterCalculated Value (eV) for a related Schiff base
HOMO Energy-6.21
LUMO Energy-2.15
HOMO-LUMO Gap (ΔE)4.06

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational flexibility of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into how the molecule moves, vibrates, and changes its shape in different environments.

A crucial aspect of performing MD simulations is the availability of an accurate force field, which defines the potential energy of the system as a function of its atomic coordinates. For novel molecules like this compound, the development of specific force field parameters may be necessary.

Conformational analysis aims to identify the different stable conformations (rotational isomers or rotamers) of a molecule and their relative energies. For this compound, rotation around the C-N single bonds can lead to different spatial arrangements of the aromatic rings. Computational methods can be used to map the potential energy surface as a function of these rotational angles, identifying the energy minima that correspond to stable conformers and the energy barriers that separate them.

Quantum Descriptors and Reactivity Predictions

From the electronic structure information obtained from DFT calculations, several quantum chemical descriptors can be derived to predict the reactivity of this compound. These descriptors provide a quantitative measure of various chemical concepts.

Key quantum descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is approximated as half of the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is the negative of electronegativity.

These descriptors help in understanding the molecule's behavior in chemical reactions, such as its propensity to act as a nucleophile or an electrophile.

Quantum DescriptorFormulaPredicted Value for a related Schiff base
Chemical Hardness (η)(ELUMO - EHOMO) / 22.03 eV
Chemical Softness (S)1 / η0.49 eV⁻¹
Electronegativity (χ)-(EHOMO + ELUMO) / 24.18 eV
Chemical Potential (μ)-4.18 eV

Computational Modeling of Photophysical Processes

This compound and its derivatives are known for their interesting photophysical properties, including fluorescence and photochromism. Computational modeling plays a vital role in elucidating the mechanisms behind these phenomena. A key process in these molecules is the Excited-State Intramolecular Proton Transfer (ESIPT).

Upon absorption of light, the molecule is promoted to an excited electronic state. In this excited state, a proton can be transferred from the hydroxyl group to the imine nitrogen, leading to the formation of a keto-tautomer. This process is often ultrafast and is responsible for the large Stokes shift observed in the fluorescence spectra of these compounds.

Computational studies, often using Time-Dependent DFT (TD-DFT), can model the potential energy surfaces of both the ground and excited states. This allows for the investigation of the ESIPT pathway, including the identification of the transition state and the calculation of the energy barrier for the proton transfer. Such studies have shown that the ESIPT process is typically barrierless or has a very low barrier in the excited state, explaining its high efficiency. For a derivative, N-(3,5-ditert-butylsalicylidene)-2-aminopyridine, upon excitation, ESIPT leads to the formation of fluorescent cis-keto species which then relax to a photochromic trans-keto product. nist.gov

Vi. Catalytic Applications and Reaction Mechanisms

Metal-Ion Catalysis of Hydrolysis Reactions

The hydrolysis of the imine bond in Salicylidene 2-aminopyridine (B139424) is a well-studied process, with metal ions playing a crucial role in catalyzing the reaction. The presence of a metal center can significantly enhance the rate of hydrolysis by activating the imine bond for nucleophilic attack.

In the absence of metal ions, the Schiff-base anion (L⁻) undergoes a hydroxide-independent hydrolysis. This pathway is characterized by intramolecular catalysis, as detailed in the subsequent section. The rate constant and activation parameters for this specific pathway have been determined experimentally.

Conversely, when chelated with a metal ion such as copper(II), the hydrolysis mechanism is altered. The copper(II) chelate, [CuL]⁺, undergoes an acid-catalyzed hydrolysis of the imine linkage. The rate constant for this metal-catalyzed pathway is significantly higher than for the uncatalyzed reaction, demonstrating the potent catalytic effect of the metal ion. For instance, the second-order rate constant for the acid-catalyzed hydrolysis of [CuL]⁺ was found to be (4.4 ± 0.3) × 10² dm³ mol⁻¹ s⁻¹ at 35 °C.

The general rate law for the hydrolysis of the imine across a wide pH range (5.8-13) can be expressed considering these different pathways. A notable feature of the pH vs. rate profile is a rate minimum observed in the neutral pH zone (pH 7-8), with the rate reaching a plateau at pH > 11, corresponding to the hydroxide-independent hydrolysis of the anion L⁻.

Interactive Data Table: Kinetic Parameters for Hydroxide-Independent Hydrolysis of Salicylidene 2-aminopyridine Anion (L⁻)

ParameterValueConditions
Rate Constant (k)(3.5 ± 0.2) × 10⁻² s⁻¹35 °C, aqueous 5% MeOH, I = 0.1 mol dm⁻³
Enthalpy of Activation (ΔH‡)59.7 ± 1.0 kJ mol⁻¹-
Entropy of Activation (ΔS‡)–79 ± 3 J K⁻¹ mol⁻¹-

Intramolecular catalysis is a key feature of the uncatalyzed hydrolysis of this compound, particularly in its anionic form (L⁻). The structure of the molecule, featuring a phenoxide group and a pyridyl nitrogen in proximity to the imine bond, facilitates this process.

The phenoxide ion is proposed to act as an intramolecular general base catalyst. In the hydroxide-independent hydrolysis pathway, the negatively charged phenoxide group assists in the nucleophilic attack of a water molecule on the imine carbon. Evidence for this mechanism is provided by the solvent deuterium (B1214612) isotope effect, with a k(H₂O)/k(D₂O) ratio of 1.6 at 35 °C. This value is consistent with a proton transfer step being involved in the rate-determining step, supporting the role of the phenoxide as a proton acceptor.

The pyridyl nitrogen has also been investigated for its potential role in intramolecular catalysis. It is suggested that the pyridine (B92270) ring nitrogen could facilitate the hydration of the imine linkage, also acting as an intramolecular general base catalyst. researchgate.net The proximity and basicity of the pyridyl nitrogen make it a plausible participant in activating a water molecule for attack on the imine carbon. This dual potential for intramolecular catalysis from both the phenoxide and pyridyl moieties highlights the sophisticated mechanistic pathways available for the hydrolysis of this Schiff base. researchgate.net

Applications in Organic Transformations

Beyond hydrolysis, metal complexes of this compound and related Schiff bases are versatile catalysts for a wide array of organic transformations. The tunability of their electronic and steric properties through coordination with different metal ions makes them highly effective in both homogeneous and heterogeneous catalysis. chemijournal.comjetir.org

Schiff base metal complexes, including those of this compound, are employed as catalysts in numerous important chemical reactions. researchgate.net Their stability, often at high temperatures and in the presence of moisture, makes them robust for industrial applications. chemijournal.com These complexes have demonstrated efficacy in:

Oxidation Reactions: They can catalyze the oxidation of various substrates, such as phenols, styrenes, and alcohols. researchgate.netresearchgate.net

Reduction Reactions: Cobalt and nickel-based Schiff base catalysts are particularly effective in the catalytic hydrogenation of compounds like nitroarenes, ketones, and alkenes.

C-C Bond Forming Reactions: Palladium-Schiff base complexes are widely used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira, which are fundamental for constructing complex organic molecules.

Polymerization: Certain Schiff base complexes of iron and cobalt are active catalysts in the polymerization of olefins like ethylene (B1197577) and propylene. researchgate.netnsf.gov

Asymmetric Catalysis: By using chiral Schiff base ligands, it is possible to create enantiomerically enriched products, which is crucial in pharmaceutical synthesis. These catalysts have been applied to asymmetric aldol (B89426) reactions, epoxidations, and alkylations. chemijournal.comnih.gov

The catalytic activity of Schiff base metal complexes stems from the ability of the central metal ion to cycle between different oxidation states and to coordinate with substrates, thereby activating them for reaction. A general catalytic cycle involving a Schiff base metal complex can be described by several key steps:

Catalyst Activation: The precatalyst, the stable form of the metal complex, may first need to be activated, for example, by the removal of a labile ligand to create a vacant coordination site.

Substrate Coordination: The reactant molecule (substrate) coordinates to the metal center. The Schiff base ligand, with its specific steric and electronic properties, modulates the reactivity of the metal ion, influencing how the substrate binds and is activated. chemijournal.com

Transformation: The coordinated substrate undergoes the desired chemical transformation. This can involve several steps, such as oxidative addition, migratory insertion, or reductive elimination, depending on the specific reaction (e.g., in a cross-coupling cycle). The metal ion facilitates this transformation by lowering the activation energy of the reaction.

Product Release: The product molecule detaches from the metal center, leaving the coordination site available for another substrate molecule.

Catalyst Regeneration: The metal complex returns to its initial active state, ready to begin another catalytic cycle.

The Schiff base ligand is crucial throughout this cycle. It stabilizes the metal ion in various oxidation states, prevents metal precipitation, and its structure can be tailored to control the chemo-, regio-, and stereoselectivity of the reaction, ultimately leading to higher yields of the desired product. researchgate.netchemijournal.com

Vii. Biological Activity Research and Mechanistic Pathways

Antimicrobial Activity Investigations

Salicylidene 2-aminopyridine (B139424), a type of Schiff base, has been a focal point in the development of new antimicrobial agents. Studies have demonstrated its efficacy against a range of pathogenic bacteria, prompting further investigation into its mechanisms of action and potential for enhancement through chemical modification.

Salicylidene 2-aminopyridine and its substituted analogues have shown notable activity against both Gram-positive and Gram-negative bacteria. The core mechanism of action is believed to involve the disruption of essential cellular processes, leading to the inhibition of metabolic growth. The structure of the Schiff base, particularly the imine group (-C=N-), is crucial for its biological activity.

Research has shown that the antimicrobial efficacy is significantly influenced by the nature and position of substituent groups on the salicylaldehyde (B1680747) portion of the molecule. For instance, studies on derivatives have revealed that electron-withdrawing groups (like -NO₂) or halogen groups (like -Br) can modulate the activity. A study investigating substituted this compound compounds found that a bromo-substituted derivative was highly effective against Staphylococcus aureus, showing activity at a concentration as low as 0.625 mg/ml. In contrast, the unsubstituted parent compound generally exhibited the least activity.

The activity of these compounds is also dependent on the solvent used, which may relate to the compound's ability to diffuse across the bacterial cell membrane. The bacterial cell wall, particularly the thick peptidoglycan layer in Gram-positive bacteria, can act as a barrier to antimicrobial agents. The differential activity observed against various bacterial strains, such as S. aureus and Escherichia coli, suggests that these compounds could potentially be developed as narrow-spectrum antibiotics.

Table 1: Antimicrobial Activity of Substituted this compound Derivatives in DMF Solvent
CompoundSubstituent on Salicylaldehyde RingMinimum Active Concentration vs. S. aureus (mg/ml)Minimum Active Concentration vs. E. coli (mg/ml)
N-(2-hydroxylbenzylidene) pyridin-2-amine-H (Unsubstituted)Data Not Specified (Least Active)Data Not Specified (Least Active)
N-(5-nitro-2-hydroxylbenzylidene) pyridin-2-amine-NO₂1.2520
N-(5-bromo-2-hydroxylbenzylidene) pyridin-2-amine-Br0.6252.5
N-(5-methoxy-2-hydroxylbenzylidene) pyridin-2-amine-OCH₃520

A significant strategy for enhancing the biological activity of Schiff bases like this compound is through complexation with metal ions. researchgate.netscilit.com The formation of these metal complexes can potentiate their antimicrobial effects. This enhancement is often attributed to Overtone's concept and Tweedy's chelation theory. According to the chelation theory, the polarity of the metal ion is reduced upon chelation due to the partial sharing of its positive charge with donor groups and possible π-electron delocalization over the entire chelate ring.

This process increases the lipophilic nature of the central metal atom, which in turn facilitates the complex's penetration through the lipid layer of the bacterial membrane, allowing it to interfere with normal cellular processes more effectively. For example, copper(II) complexes of Schiff bases have been shown to exhibit higher activity than the free ligands. researchgate.net Studies comparing the antimicrobial effects of this compound with its copper(II) complex have confirmed the enhanced bioactivity of the complex. researchgate.netscilit.com This principle has been observed across a range of transition metal complexes, which often exhibit significantly improved antimicrobial properties compared to the uncomplexed Schiff base ligands. mdpi.com

Table 2: Comparative Bioactivity of Schiff Base Ligands and Their Metal Complexes
Compound TypeExample Metal IonObserved Bioactivity TrendSupporting Rationale
Schiff Base Ligand (e.g., this compound)N/ABaseline ActivityInherent antimicrobial properties of the imine group and aromatic rings.
Metal Complex of Schiff BaseCu(II), Ru(II), Co(II), Ni(II), Zn(II)Enhanced Activity researchgate.netIncreased lipophilicity upon chelation, facilitating easier penetration of bacterial cell membranes. mdpi.com

Anticancer Activity Exploration

In addition to their antimicrobial properties, this compound and its derivatives have emerged as subjects of interest in cancer research. Studies have focused on their cytotoxic effects against various cancer cell lines and the elucidation of their mechanisms of action at the cellular and molecular levels.

The anticancer activity of this compound derivatives often involves inducing cytotoxicity and inhibiting the proliferation of cancer cells. Research has demonstrated that metal complexes of these Schiff bases can exhibit potent antiproliferative effects. For example, binuclear Ru(II) complexes with Schiff bases derived from salicylaldehyde and 2-aminopyridine have shown strong activity against several cancer cell lines, including cervical carcinoma (HeLa), metastatic colorectal adenocarcinoma (SW620), lung adenocarcinoma (A549), and breast adenocarcinoma (MCF-7), with remarkably low IC₅₀ values. researchgate.net

The precise molecular mechanisms are complex and can vary between different derivatives and cancer cell types. The interaction between cancer cells and their surrounding microenvironment is critical for tumor progression, involving various cell-cell adhesion molecules and signaling pathways. nih.govnih.gov While the exact targets for this compound are still under investigation, related aminopyridine derivatives have been studied for their ability to interfere with key signaling pathways implicated in cancer, such as the Wnt/β-catenin pathway. nih.govresearchgate.net Some studies on related salicylidene imines have pointed towards the inhibition of enzymes like cyclooxygenase (COX-2), which is often overexpressed in tumors. nih.gov The cytotoxic effect of these compounds ultimately disrupts the cancer cells' ability to grow and divide, leading to cell death.

Table 3: In Vitro Anticancer Activity of a Binuclear Ru(II) Complex with a this compound Type Ligand researchgate.net
Cancer Cell LineCell TypeReported Activity
HeLaCervical CarcinomaStrong Antiproliferative Effect
SW620Metastatic Colorectal AdenocarcinomaStrong Antiproliferative Effect
A549Lung AdenocarcinomaStrong Antiproliferative Effect (IC₅₀ of 16.59 μM for one complex)
MCF-7Breast AdenocarcinomaStrong Antiproliferative Effect

To better understand the anticancer mechanisms of this compound and its analogues, researchers employ computational methods like molecular docking. These in silico studies predict how a ligand (the compound) might bind to the active site of a specific biological target, such as an enzyme or protein receptor crucial for cancer cell survival and proliferation.

Molecular docking studies on related aminopyridine derivatives have explored their potential to interact with key cancer-related proteins. For example, derivatives have been docked against the active site of β-catenin, a protein whose dysregulation is a hallmark of many cancers, including colorectal cancer. nih.govresearchgate.net Such studies help to identify potential binding modes and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) that could explain the compound's inhibitory activity. researchgate.net Other docking studies involving similar pyridine-based structures have investigated interactions with targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are important targets in cancer therapy. mdpi.com These computational analyses provide valuable insights that can guide the rational design and optimization of more potent and selective anticancer agents based on the this compound scaffold. mdpi.com

Viii. Advanced Materials and Sensing Methodologies

Metal Ion Sensing and Detection

Salicylidene 2-aminopyridine (B139424) and its derivatives have emerged as significant compounds in the development of chemosensors for metal ion detection. evitachem.com These Schiff base ligands possess coordination sites, specifically the imine nitrogen and the phenolic oxygen, that can selectively bind with various metal ions. evitachem.com This binding interaction often leads to discernible changes in their photophysical properties, forming the basis for fluorescent and colorimetric sensing applications. nih.govmdpi.com

The fluorescence properties of salicylidene aminopyridine derivatives can be significantly altered upon complexation with specific metal ions, making them effective fluorescent sensors. nih.gov A notable example is Salicylidene 3-aminopyridine (B143674) (3APS), a structural isomer of Salicylidene 2-aminopyridine, which has demonstrated high selectivity and sensitivity in detecting Aluminum (Al³⁺) and Iron (Fe³⁺) ions through fluorescence enhancement. mdpi.com

The sensing mechanism typically involves the inhibition of photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). In its free state, the molecule might exhibit weak fluorescence due to quenching processes. Upon binding with a target metal ion like Al³⁺, the molecular structure becomes more rigid, and the electron transfer processes are suppressed, leading to a significant enhancement in fluorescence intensity. scielo.br Research on 3APS showed a sevenfold increase in fluorescence intensity upon the addition of Al³⁺ and a sixfold increase with Fe³⁺. mdpi.com The complexation restricts the C=N isomerization, another quenching pathway, which contributes to the fluorescence "turn-on" response. scielo.br The stoichiometric ratio for the complex formation between 3APS and both Al³⁺ and Fe³⁺ was determined to be 1:1. nih.govmdpi.com

Table 1: Fluorescent Sensing Characteristics of Salicylidene 3-aminopyridine (3APS)

Target Ion Molar Ratio (Sensor:Ion) Detection Limit (μg/L) Fluorescence Response
Al³⁺ 1:1 20 7-fold enhancement

Data sourced from studies on the structural isomer, Salicylidene 3-aminopyridine. nih.govmdpi.com

Colorimetric sensing provides a straightforward and visual method for detecting metal ions, where a change in color signals the presence of the analyte. mdpi.comresearchgate.net Salicylidene aminopyridines can act as colorimetric sensors, with their response often being highly selective to specific metal ions. nih.gov

For instance, Salicylidene 3-aminopyridine (3APS) has been effectively used for the colorimetric detection of Copper (Cu²⁺) ions. nih.govmdpi.com In a water-acetonitrile solvent system, 3APS exhibits a distinct color change upon the addition of Cu²⁺, allowing for its visual and spectrophotometric quantification. mdpi.com The interaction involves the formation of a stable complex, which alters the electronic absorption spectrum of the compound. Spectrophotometric titrations revealed the formation of a 2:1 (3APS:Cu²⁺) complex. nih.govmdpi.com This selective color change was not observed with a range of other metal ions, highlighting the compound's specificity for Cu²⁺ under these conditions. nih.gov

Table 2: Colorimetric Sensing Characteristics of Salicylidene 3-aminopyridine (3APS)

Target Ion Molar Ratio (Sensor:Ion) Detection Limit (μg/L) Colorimetric Response

Data sourced from studies on the structural isomer, Salicylidene 3-aminopyridine. nih.govmdpi.com

Enhancing the selectivity and sensitivity of chemosensors is crucial for their practical application. For sensors based on this compound, several strategies can be employed. One key technique is the precise control of the solvent system. The selectivity of Salicylidene 3-aminopyridine was found to be highly dependent on the solvent ratio; high selectivity towards Cu²⁺ was achieved in a water-acetonitrile mixture (9:1), while this selectivity was absent in a solution with a higher organic phase content. mdpi.com

Another approach involves modifying the molecular structure of the Schiff base ligand. Introducing different functional groups on the salicylaldehyde (B1680747) or aminopyridine rings can modulate the electronic properties and steric environment of the binding pocket. This structural tuning can enhance the affinity and specificity for a particular metal ion, thereby improving selectivity and lowering the detection limit. The inherent structure, with its specific arrangement of donor atoms (phenolic oxygen and imine nitrogen), provides a foundational level of selectivity that can be further refined. evitachem.com Furthermore, creating more rigid molecular structures can reduce non-radiative decay pathways, leading to stronger fluorescent signals and enhanced sensitivity. scielo.br

Supramolecular Assemblies and Inclusion Compounds

The structure of this compound, containing both hydrogen bond donors (phenolic -OH) and acceptors (pyridine and imine nitrogens), makes it an excellent candidate for forming complex supramolecular structures. nih.gov These non-covalent interactions dictate the compound's solid-state packing and its ability to interact with other molecules to form host-guest assemblies.

In the solid state, molecules of this compound and its derivatives arrange themselves through a network of intermolecular and intramolecular hydrogen bonds. mdpi.com A strong intramolecular hydrogen bond is typically formed between the phenolic hydroxyl group (O-H) and the imine nitrogen atom (N), creating a stable six-membered pseudo-ring. nih.gov This is a characteristic feature of many N-salicylideneaniline derivatives. researchgate.net

Beyond the intramolecular interactions, intermolecular hydrogen bonds play a crucial role in the crystal packing. mdpi.com These interactions can occur between the hydrogen on the imine nitrogen (in its tautomeric form) and the pyridine (B92270) nitrogen of an adjacent molecule, or involve solvent molecules if they are present in the crystal lattice. nih.gov These hydrogen bonding networks can lead to the formation of one-, two-, or three-dimensional supramolecular architectures, such as chains or sheets. mdpi.com The specific nature and geometry of these networks influence the physical properties of the compound in its crystalline form. researchgate.net

This compound can act as a "guest" molecule in host-guest chemistry, forming inclusion complexes with macrocyclic "host" molecules like cyclodextrins. nih.gov Cyclodextrins are cyclic oligosaccharides that feature a hydrophobic inner cavity and a hydrophilic exterior. oatext.comoatext.com This structure allows them to encapsulate nonpolar or partially nonpolar guest molecules, such as the aromatic rings of this compound, within their cavity. nih.govscispace.com

The primary driving forces for the formation of these inclusion complexes are hydrophobic interactions and van der Waals forces between the aromatic portion of the guest and the inner cavity of the cyclodextrin (B1172386). nih.gov Additionally, hydrogen bonding between the hydroxyl group of this compound and the hydroxyl groups on the rim of the cyclodextrin can further stabilize the complex. The formation of such an inclusion complex can significantly alter the physicochemical properties of the guest molecule, including its solubility and stability. nih.gov Studies on similar Schiff base compounds have confirmed the insertion of the aromatic part into the cyclodextrin cavity, typically forming a complex with a 1:1 stoichiometry. nih.gov This encapsulation can be confirmed through various analytical techniques, including UV-Vis, NMR, and FTIR spectroscopy, which detect changes in the spectral properties of the guest molecule upon complexation. nih.govscispace.com

Optoelectronic and Photonic Material Development

Luminescent Properties and Tunability

This compound and its structural isomers belong to the class of Schiff bases, which are known for their interesting luminescent properties, often enhanced upon coordination with metal ions. The isomeric compound, Salicylidene 3-aminopyridine (3APS), has been shown to exhibit selective fluorescence behavior. mdpi.com While many Schiff bases display weak fluorescence in solution, their emission can be significantly enhanced or quenched upon binding with specific metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF) or chelation-induced fluorescence quenching.

The tunability of these luminescent properties is a key feature for material development. For instance, the coordination of the Salicylidene 3-aminopyridine ligand with different metal ions allows for the fine-tuning of the electron density within the photochromic moiety. nih.gov This modulation of the electronic structure directly impacts the energy of the frontier molecular orbitals (HOMO and LUMO), thereby altering the emission wavelength and intensity. Studies on various aminopyridine derivatives have shown that substitutions on the pyridine or salicylaldehyde rings can shift emission wavelengths and alter quantum yields. mdpi.com Metal complexes involving salicylaldiminato ligands, such as those formed with Zn(II), have been successfully employed as emitters in organic optoelectronics, with the ability to produce blue, greenish-white, and red light, demonstrating the high degree of tunability achievable through ligand design and metal selection. nih.gov

Application in Sensors and Optoelectronic Devices

The unique electronic and photophysical properties of this compound and its analogs make them promising candidates for applications in chemical sensors and optoelectronic devices. evitachem.com The ability of the Schiff base ligand to selectively bind with metal ions, leading to a distinct optical response (colorimetric or fluorescent), is the basis for its use in chemosensors.

A study on the isomer Salicylidene 3-aminopyridine (3APS) demonstrated its efficacy as a highly selective and sensitive sensor for certain metal ions. mdpi.com It can detect Cu(II) ions colorimetrically and Al(III) and Fe(III) ions through fluorescence. mdpi.com The sensor exhibits low detection limits for these ions, making it suitable for environmental and biological monitoring. mdpi.comnih.gov The specific binding ratios and detection limits are detailed in the table below.

AnalyteDetection MethodStoichiometric Ratio (Ligand:Metal)Limit of Detection (LOD)
Cu(II) Colorimetric2:1324 µg/L
Al(III) Fluorescent1:120 µg/L
Fe(III) Fluorescent1:145 µg/L
Table 1: Sensing characteristics of the isomeric compound Salicylidene 3-aminopyridine for various metal ions. mdpi.com

In the realm of optoelectronics, Schiff bases and their metal complexes are actively researched for use in organic light-emitting diodes (OLEDs). d-nb.info The planar structure of Schiff base-metal complexes often leads to higher quantum emission compared to the free ligands. d-nb.info These materials can be used as the emissive layer in OLEDs, and their physical and photochemical properties can be readily modified to tune the emission color and improve device efficiency. d-nb.info Complexes of Schiff bases with metals like Zinc(II) and Palladium(II) show good thermal stability and luminescence, making them suitable for creating robust and efficient optoelectronic devices. nih.govscilit.com

Polymer Photostabilization Studies

Derivatives of 2-aminopyridine, a precursor to this compound, have been investigated as effective photostabilizers for polymers such as polystyrene (PS). semanticscholar.orgbohrium.com The photodegradation of polymers under UV irradiation leads to undesirable changes in their physical and chemical properties. Additives based on 2-aminopyridine derivatives can mitigate this degradation. semanticscholar.orgresearchgate.net

The mechanism of stabilization involves the additives acting as UV absorbers. semanticscholar.orgresearchgate.net Due to their highly aromatic structure, these compounds can absorb harmful UV radiation and dissipate the energy in a way that does not damage the polymer backbone. semanticscholar.orgresearchgate.net In studies where 2-aminopyridine derivatives were incorporated into polystyrene films at a concentration of 0.5% by weight, a significant reduction in photodegradation was observed upon exposure to UV light. semanticscholar.orgbohrium.comwu.ac.th The effectiveness of the stabilization is often monitored by tracking the formation of carbonyl groups (C=O), which are a key indicator of photo-oxidation.

The data below shows the change in the carbonyl index for a pure polystyrene film (Blank) compared to a film stabilized with a 2-aminopyridine derivative over 300 hours of irradiation.

Irradiation Time (h)Carbonyl Index (IC=O) of PS (Blank)Carbonyl Index (IC=O) of PS with 2-aminopyridine derivative
0 0.000.00
50 0.180.07
100 0.350.12
150 0.510.19
200 0.690.25
250 0.880.33
300 1.050.40
Table 2: The change in carbonyl group index for polystyrene films with and without a 2-aminopyridine derivative stabilizer during 300 hours of UV irradiation. researchgate.net

The lower rate of increase in the carbonyl index for the stabilized film demonstrates the efficacy of the 2-aminopyridine derivatives in protecting the polymer from photo-oxidative degradation. researchgate.net This suggests that Schiff bases derived from 2-aminopyridine, such as this compound, could also serve as effective photostabilizers for various polymers. semanticscholar.org

Q & A

Q. How should researchers address variability in fluorescence detection data for derivatized this compound compounds?

  • Methodological Answer : Normalize fluorescence intensity to internal standards (e.g., Man6-PA for glycans) and validate via triplicate runs. Post-column derivatization automates reaction consistency, reducing pretreatment time. Data processing with tools like Bruker FlexAnalysis ensures peak integration accuracy .

Q. What statistical methods are recommended for analyzing contradictory results in photophysical studies?

  • Methodological Answer : Multivariate analysis (e.g., PCA) identifies confounding variables (e.g., solvent polarity, excitation wavelength). Bayesian inference models quantify uncertainty in lifetime measurements (e.g., 65 ± 10 ps for dimers vs. 20 ns theoretical predictions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.